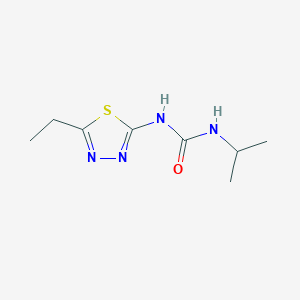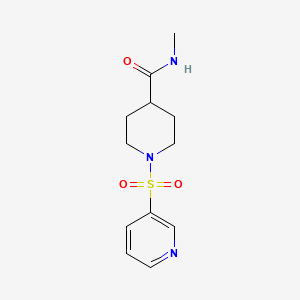
N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide, also known as MPSPC, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and is known for its potential therapeutic applications. In
作用機序
The mechanism of action of N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to block the activity of certain ion channels and receptors, such as TRPV1 and NMDA receptors, which are involved in pain perception.
Biochemical and Physiological Effects
N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide has been found to decrease the expression of certain genes that are involved in inflammation and pain perception.
実験室実験の利点と制限
N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it easy to obtain and use in experiments. It has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further research. However, one limitation of N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of interest is its potential use as a therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide and its potential side effects. Overall, N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
合成法
The synthesis of N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide involves the reaction of 1-methylpiperidin-3-amine with 3-pyridinesulfonyl chloride and 4-cyanobenzoyl chloride in the presence of a base. The reaction proceeds under mild conditions and yields a white crystalline solid, which is purified by recrystallization.
科学的研究の応用
N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-methyl-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-13-12(16)10-4-7-15(8-5-10)19(17,18)11-3-2-6-14-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDOAAZBIPQORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)

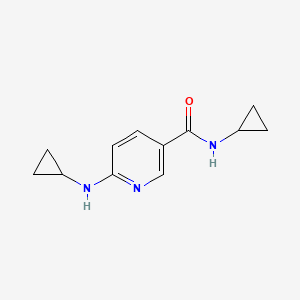
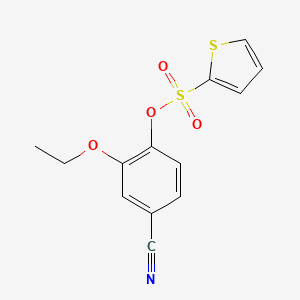
![2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)
![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
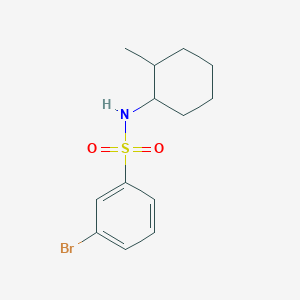
![1-[2-(2-Fluorophenyl)ethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7529075.png)

![5-Methyl-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]oxolan-2-one](/img/structure/B7529087.png)
![3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7529092.png)
